1-Bromochrysene
Overview
Description
1-Bromochrysene is an organic compound with the molecular formula C18H11Br. It is a brominated derivative of chrysene, a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromochrysene can be synthesized through the bromination of chrysene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the chrysene molecule.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Bromochrysene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxygenated derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of chrysene or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated derivatives.
Oxidation: Oxygenated products like ketones or carboxylic acids.
Reduction: Chrysene or partially reduced intermediates.
Scientific Research Applications
1-Bromochrysene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-Bromochrysene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, facilitating the formation of new chemical bonds. The compound’s polycyclic aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
1-Chlorochrysene: Similar in structure but with a chlorine atom instead of bromine.
1-Iodochrysene: Contains an iodine atom, exhibiting different reactivity due to the larger atomic size.
1-Fluorochrysene: Fluorinated derivative with distinct electronic properties.
Uniqueness: 1-Bromochrysene is unique due to the specific reactivity of the bromine atom, which allows for selective functionalization and the formation of diverse derivatives. Its properties make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-bromochrysene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEJECVXNAQIDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC=C4Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506354 | |
Record name | 1-Bromochrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76670-38-7 | |
Record name | 1-Bromochrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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